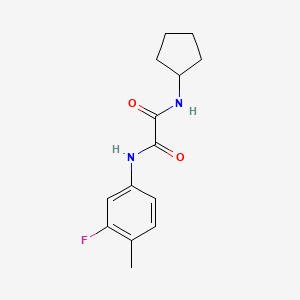

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide

Beschreibung

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide (hereafter referred to as Compound 2) is a synthetic oxalamide-based nucleating agent designed to enhance the crystallization kinetics of biodegradable polyhydroxyalkanoates (PHAs), particularly polyhydroxybutyrate (PHB). Its molecular architecture consists of a central oxalamide core flanked by a cyclopentyl group and a 3-fluoro-4-methylphenyl moiety (Fig. 1) . The compound’s structure integrates rigid hydrogen-bonding segments (oxalamide) and flexible spacers, enabling controlled miscibility in PHB melts and phase separation during cooling to act as a heterogeneous nucleating agent .

Compound 2 was developed to address the slow crystallization rates of PHB, a bottleneck in industrial processing. Its design principles prioritize:

- Miscibility in the polymer melt: The end-groups mimic PHB’s repeat units to ensure solubility at high temperatures .

- Controlled phase separation: The compound crystallizes just below PHB’s equilibrium melting temperature, reducing nucleation barriers and accelerating crystal growth .

- Thermal stability: Differential scanning calorimetry (DSC) reveals melting transitions above 190°C, ensuring stability during polymer processing .

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOTDVMNXALAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Oxalamide Derivatives

Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate):

- Structural differences : Longer flexible spacers and ethyl ester end-groups compared to Compound 2’s cyclopentyl/aryl groups.

- Performance : Lower nucleation efficiency in PHB due to poor miscibility and delayed phase separation. DSC shows a crystallization temperature (Tc) of 192.9°C for Compound 1, whereas Compound 2 achieves Tc ≈ 115°C, closer to PHB’s processing window .

- Miscibility : Compound 1’s ethyl esters reduce compatibility with PHB, leading to inhomogeneous dispersion .

Ma et al. (2014) Oxalamide Derivatives for PLA :

- These derivatives (e.g., aromatic-end oxalamides) effectively nucleate poly(lactic acid) (PLA) at slow cooling rates (10°C/min) but fail in PHB due to mismatched end-group chemistry .

Organic Nucleating Agents

Cyanuric Acid and Uracil :

- Mechanism : Form hydrogen bonds with PHB chains.

- Limitations : Effective only at slow cooling rates (≤10°C/min), unsuitable for industrial high-speed processing. Crystallization half-life (t₀.₅) for PHB with cyanuric acid is 2–3× longer than with Compound 2 at equivalent concentrations .

- Miscibility : Poor dispersion in PHB melts, leading to inconsistent nucleation .

Sorbitol-Based Agents (e.g., Irgaclear®) :

- Application : Widely used in polypropylene (PP) nucleation.

- Relevance to PHB : Incompatible due to differing polymer polarity. PHB requires agents with tailored hydrogen-bonding motifs, as seen in Compound 2 .

Inorganic Nucleating Agents

Boron Nitride :

- Performance : Commercially utilized for PHB, with high nucleation efficiency but requires slow cooling rates (10°C/min).

- Drawbacks : Poor miscibility in PHB melts necessitates high additive loadings (≥5 wt%), compromising mechanical properties .

Comparative Data Table

| Parameter | Compound 2 | Compound 1 | Cyanuric Acid | Boron Nitride |

|---|---|---|---|---|

| Crystallization Temp. (Tc) | 115°C | 192.9°C | 90–100°C | 85–95°C |

| Cooling Rate | 60°C/min | 10°C/min | ≤10°C/min | ≤10°C/min |

| t₀.₅ at 0.5 wt% | 8 min | 25 min | 20 min | 15 min |

| Miscibility in PHB Melt | High | Moderate | Low | Low |

| Industrial Applicability | High | Low | Low | Moderate |

Data sourced from DSC, NMR, and crystallization kinetics studies .

Key Research Findings

- Thermal Behavior : Compound 2 exhibits dual endothermic peaks at 59.3°C (hydrogen-bond weakening) and 146.5°C (structural reorganization), ensuring gradual phase separation and nucleation .

- NMR Analysis : Solid-state NMR confirms enhanced mobility of end-groups in Compound 2 during heating, critical for PHB crystal growth .

- Patent Landscape : Compound 2 is covered under WO 2013120793 A1 and WO 2015022248 A1, highlighting its industrial relevance .

Biologische Aktivität

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide has a unique structure that influences its biological activity. The compound features a cyclopentyl group, a fluorinated aromatic ring, and an oxalamide functional group, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide has been studied primarily in the context of its effects on various cellular processes, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Enzyme Modulation : The oxalamide moiety is known to interact with protein kinases, suggesting that N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide could modulate enzymatic activities critical for cellular function and disease progression.

The mechanisms through which N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its biological effects include:

- Inhibition of Protein Kinases : By binding to the ATP-binding site of certain kinases, this compound may prevent the phosphorylation of target proteins, disrupting downstream signaling pathways essential for tumor growth.

- Induction of Apoptosis : Research suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Several studies have investigated the biological activity of N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types.

- Mechanistic studies revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

-

In Vivo Studies :

- Animal models treated with N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide showed significant tumor regression compared to control groups. Histological analyses indicated reduced tumor vascularization and increased necrosis within treated tumors.

Comparative Analysis

To better understand the unique properties of N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar oxalamide structure | Moderate anticancer activity |

| Compound B | Different aromatic substitutions | High selectivity for specific kinases |

| N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide | Unique cyclopentyl and fluorinated ring | Potent anticancer effects |

Case Study 1: Breast Cancer Cell Lines

A recent study evaluated the effects of N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, correlating with increased expression of caspase-3.

Case Study 2: Lung Cancer Xenograft Models

In xenograft models using A549 lung cancer cells, administration of N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide resulted in a 60% reduction in tumor volume compared to untreated controls after four weeks. Immunohistochemical staining showed decreased Ki67 expression, indicating reduced proliferation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.